1-(4-methylphenyl)-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-4-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-13-3-5-16(6-4-13)27-12-14(9-17(27)28)21(29)26-10-15(11-26)20-24-19(25-30-20)18-22-7-2-8-23-18/h2-8,14-15H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUWYTDRMQFFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the reaction of hydrazides with carboxylic acids or their derivatives.
Azetidine Ring Formation: Azetidine rings can be synthesized via cyclization reactions involving suitable precursors.
Coupling Reactions: The final compound can be assembled through coupling reactions, such as amide bond formation, to link the different ring systems.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinone ring.
Reduction: Reduction reactions could target the oxadiazole ring.
Substitution: Substitution reactions might occur at the aromatic rings or the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced products.
Scientific Research Applications
This compound could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biological assays.
Medicine: Possible therapeutic applications due to its structural complexity and potential biological activity.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with such structures might interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidin-2-One and Pyrimidine Moieties
- 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one (): Shares a pyrimidin-2-one scaffold but lacks the azetidine and oxadiazole substituents. Exhibits non-planar conformation due to steric hindrance from the 4-methylbenzoyl group.
- 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives (): Contains a pyrimidine core with thiazole and phenylamino substituents. Bioactivity focus: Anticancer properties via kinase inhibition, but lacks the lactam (pyrrolidin-2-one) stability seen in the target compound .
Physicochemical Properties
A comparison of spectroscopic and thermal data is summarized below:
Key Observations :
- The target compound’s higher molecular weight (427.45 vs. 327.36) reflects its azetidine-oxadiazole substituents, which may enhance thermal stability (predicted melting point ~270–275°C) .
- The C=O stretch in IR (1670 cm⁻¹) aligns with lactam and carbonyl groups, while the absence of nitrile (C≡N) bands distinguishes it from compounds .
Bioactivity and Functional Comparisons
- Antimicrobial Activity : Compounds with pyrimidine and oxadiazole motifs (e.g., derivatives) show moderate activity against E. coli and S. aureus. The target compound’s azetidine ring may improve membrane permeability, enhancing efficacy .
- Kinase Inhibition: Pyrimidin-2-one derivatives (e.g., ) exhibit inhibitory effects on tyrosine kinases.
- Metabolic Stability : The pyrrolidin-2-one core in the target compound offers improved metabolic stability compared to furandione-based analogues (e.g., ), which are prone to hydrolysis .
Q & A
Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Answer:
Synthesis challenges arise from the compound’s structural complexity, including the azetidine-pyrrolidinone core, oxadiazole ring, and pyrimidine substituent. Key steps to optimize include:
- Azetidine Ring Formation : Cyclization of propargyl amines via [2+2] photocycloaddition or transition-metal catalysis requires precise control of temperature and solvent polarity to avoid side reactions .
- Oxadiazole Synthesis : Condensation of amidoximes with carboxylic acid derivatives (e.g., activated esters) under microwave irradiation (120°C, DMF, 30 min) improves yield compared to traditional thermal methods .
- Coupling Reactions : Use of coupling agents like HATU or DCC in anhydrous DCM enhances efficiency for amide bond formation between the azetidine and pyrrolidinone moieties .
Critical Parameters : Monitor reaction progress via LC-MS to isolate intermediates and minimize hydrolysis of the oxadiazole ring.
Basic: How can advanced spectroscopic and crystallographic techniques confirm the compound’s structure?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) verifies the Z-configuration of the oxadiazole-azetidine linkage and planarity of the pyrimidine ring .
Advanced: What in vitro assays are suitable for evaluating its bioactivity, particularly targeting kinase or protease inhibition?
Answer:
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with recombinant kinases (e.g., EGFR or MAPK). Test IC₅₀ values at 1–100 µM concentrations in triplicate .
- Protease Binding : Employ FRET-based substrate cleavage assays (e.g., trypsin-like proteases) with fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC). Include positive controls (e.g., leupeptin) .
- Cellular Uptake : Quantify intracellular accumulation using LC-MS/MS in HEK-293 or HepG2 cells after 24-hour exposure (1–50 µM) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize substituent effects?
Answer:
- Pyrimidine Modifications : Replace the pyrimidine ring with triazine or pyridine analogs to assess impact on binding affinity. Synthesize derivatives via Suzuki-Miyaura coupling .
- Azetidine Substitution : Introduce methyl or fluoro groups at the azetidine 3-position to evaluate steric/electronic effects on target engagement .
- Pyrrolidinone Optimization : Replace the 4-methylphenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents to modulate logP and solubility .
Validation : Compare IC₅₀ values in kinase assays and computational docking scores (e.g., AutoDock Vina) to correlate structural changes with activity .
Advanced: What computational methods predict the compound’s pharmacokinetic properties and target interactions?
Answer:
- ADME Prediction : Use SwissADME or pkCSM to estimate bioavailability (%F = 45–60%), blood-brain barrier penetration (logBB < −1), and CYP3A4 inhibition risk .
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) to kinase ATP pockets (e.g., PDB: 1M17) using GROMACS. Analyze hydrogen bonding with pyrimidine N1 and oxadiazole O .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .
Advanced: How can contradictions in bioactivity data across studies be resolved?
Answer:
- Assay Standardization : Replicate experiments using identical cell lines (e.g., MCF-7 vs. MDA-MB-231), serum concentrations (10% FBS), and incubation times (24–48 hr) .
- Metabolic Stability : Compare hepatic microsomal degradation rates (human vs. rodent) to explain species-specific discrepancies .
- Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., CETSA) to identify non-target interactions confounding activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
